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Compound of Interest

Compound Name: 9-(4-bromobutyl)-9H-carbazole

Cat. No.: B1282662

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
reactivity, and applications of 9-(4-bromobutyl)-9H-carbazole, a key intermediate in the
development of novel therapeutic agents and advanced organic electronic materials.

Core Chemical and Physical Properties

9-(4-bromobutyl)-9H-carbazole is a solid, crystalline compound at room temperature,
appearing as a white to light yellow powder. Its core structure consists of a planar carbazole
moiety N-alkylated with a flexible four-carbon chain terminating in a bromine atom. This
bifunctional nature—a photoactive and electronically active carbazole core and a reactive
bromoalkyl chain—underpins its utility as a versatile chemical building block.

Quantitative Data Summary
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Property Value Reference(s)
Molecular Formula Ci6H16BrN [1112]
Molecular Weight 302.21 g/mol [2]
CAS Number 10420-20-9 [2]
Melting Point 109 °C
Boiling Point 436.3 £ 37.0 °C (Predicted)
Density 1.32 + 0.1 g/cm? (Predicted)
Appearance White to light yellow
powder/crystal
Solubility Soluble in chloroform [1]

Storage Condition

Sealed in dry, room

temperature

Synthesis and Experimental Protocols

The primary synthetic route to 9-(4-bromobutyl)-9H-carbazole is the N-alkylation of carbazole.

This reaction is typically carried out by reacting the carbazole anion with a suitable four-carbon

electrophile, most commonly 1,4-dibromobutane.

General Experimental Protocol: N-alkylation of

Carbazole

This protocol is based on the established synthesis of N-alkylated carbazoles. The synthesis of

the title compound has been reported by Zhang et al. (2010b).[1]

Materials:

e Carbazole

e 1,4-dibromobutane (in excess)

o Potassium hydroxide (KOH) or Sodium hydride (NaH)
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Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

Ethyl acetate

Hexane

Brine

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e A solution of carbazole (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under
an inert atmosphere (e.g., nitrogen or argon).

e A strong base, such as potassium hydroxide (1.5 eq) or sodium hydride (1.2 eq), is added
portion-wise to the solution at room temperature. The mixture is stirred for 30-60 minutes to
facilitate the formation of the carbazole anion.

e 1,4-dibromobutane (3.0-5.0 eq) is added to the reaction mixture. Using an excess of the
dibromoalkane minimizes the formation of the bis-carbazole substituted butane byproduct.

e The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The progress of the
reaction is monitored by thin-layer chromatography (TLC).

e Upon completion, the reaction is cooled to room temperature and quenched by the addition
of water.

e The aqueous layer is extracted three times with ethyl acetate.

e The combined organic layers are washed with water and then with brine, dried over
anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

e The crude product is purified by column chromatography on silica gel, typically using a
hexane/ethyl acetate gradient, to yield 9-(4-bromobutyl)-9H-carbazole as a pure solid.
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Caption: Synthetic workflow for 9-(4-bromobutyl)-9H-carbazole.

Spectroscopic and Structural Characterization
Crystallographic Data

Single-crystal X-ray diffraction analysis reveals that 9-(4-bromobutyl)-9H-carbazole
crystallizes in an orthorhombic system.[1] The carbazole ring system is essentially planar, with
the bromobutyl group adopting a zigzag conformation and lying to one side of the carbazole
plane.[1] The dihedral angle between the two benzene rings of the carbazole moiety is a mere
0.55°.[1] In the crystal lattice, the molecules are held together by van der Waals interactions.[1]

Spectroscopic Analysis (Predicted)
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While specific experimental spectra are not widely published, the expected spectroscopic
features can be predicted based on the molecular structure.

e 'H NMR (CDCls): The proton NMR spectrum is expected to show characteristic signals for
the aromatic protons of the carbazole ring system, typically in the range of 7.2-8.1 ppm. The
four methylene groups of the butyl chain will appear as multiplets in the upfield region
(approximately 1.9-4.4 ppm). The methylene group attached to the nitrogen (N-CHz) will be
the most downfield of the aliphatic protons, while the methylene group attached to the
bromine (Br-CHz) will be shifted downfield relative to the other two methylene groups.

e 13C NMR (CDCIs): The carbon NMR spectrum will display signals for the twelve aromatic
carbons of the carbazole core (typically 108-141 ppm) and four signals for the aliphatic
carbons of the butyl chain. The carbon attached to the nitrogen will be in the 42-45 ppm
range, while the carbon attached to the bromine will be in the 30-35 ppm range.

e Mass Spectrometry (El): The mass spectrum will show a characteristic molecular ion peak
(M*) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a
single bromine atom. The fragmentation pattern would likely involve the loss of the
bromobutyl chain.

« Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands
corresponding to aromatic C-H stretching (above 3000 cm™1), aliphatic C-H stretching (2850-
2960 cm™1), aromatic C=C stretching (1450-1600 cm~1), and C-N stretching (around 1330
cm~1). A band corresponding to the C-Br stretching will be observed in the fingerprint region
(500-650 cm~1).

Reactivity and Applications

The chemical reactivity of 9-(4-bromobutyl)-9H-carbazole is dominated by the terminal
bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. This
allows for the facile introduction of various functional groups, making it a valuable intermediate
in organic synthesis.

Key Applications

e Pharmaceutical Drug Development: Carbazole derivatives are known to possess a wide
range of biological activities, including antitumor, antimicrobial, and anti-inflammatory
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properties.[1] 9-(4-bromobutyl)-9H-carbazole is a key precursor for the synthesis of novel
carbazole-based compounds, such as carbazole-imidazolium salts, which have been
investigated for their potential as anticancer agents. The butyl linker allows for the
attachment of the carbazole moiety to other pharmacophores.

o Organic Electronics (OLEDSs): The carbazole core is known for its excellent hole-transporting
properties, high thermal stability, and high triplet energy, making it a favored building block
for materials used in Organic Light-Emitting Diodes (OLEDS).[3] The bromobutyl group
allows for the covalent attachment of the carbazole unit into polymer chains or its
functionalization with other electronically active groups to create host materials, emissive
materials, or charge-transporting layers for advanced OLED devices.

Pharmaceutical Synthesis

Nucleophilic Imidazol Quaternization ,_| Carbazole-Imidazolium Salts
Substitution ICaZOE = (Antitumor Agents)
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(e.g., Thiol, Amine) Polymer (for OLEDs)
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Caption: Reactivity pathways of 9-(4-bromobutyl)-9H-carbazole.

Safety Information

9-(4-bromobutyl)-9H-carbazole should be handled in accordance with standard laboratory
safety procedures. It is classified with the GHS07 pictogram, indicating that it may cause skin
and eye irritation.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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e Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear
protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse
cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
Continue rinsing).

Conclusion

9-(4-bromobutyl)-9H-carbazole is a strategically important chemical intermediate. Its well-
defined structure, characterized by a photoactive carbazole core and a reactive alkyl bromide
chain, provides a versatile platform for the synthesis of complex molecules. Its established role
in the development of new pharmaceuticals and high-performance materials for organic
electronics highlights its significance for both academic and industrial research. This guide has
summarized its key properties and synthetic methodologies to support its effective use in the
laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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